Cas no 126991-60-4 (8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene)
8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene Chemical and Physical Properties
Names and Identifiers
-
- 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
- 1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-chlorophenyl)-
- 4-(4-Chlorophenyl)cyclohex-3-ene-1-one Ethylene Ketal
- DTXSID60562250
- AKOS015964092
- DB-050194
- SCHEMBL13832397
- 1,4-Dioxaspiro[4.5]dec-7-ene,8-(4-chlorophenyl)-
- SureCN13832397
- 126991-60-4
- 8-(4-CHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-7-ENE
- 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene
-
- Inchi: 1S/C14H15ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-5H,6-10H2
- InChI Key: FSVPTHZYWZDTIK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CCC2(CC1)OCCO2
Computed Properties
- Exact Mass: 250.07600
- Monoisotopic Mass: 250.0760574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46000
- LogP: 3.65040
8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C377950-50mg |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
126991-60-4 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | C377950-100mg |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
126991-60-4 | 100mg |
$173.00 | 2023-05-18 | ||
| TRC | C377950-250mg |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
126991-60-4 | 250mg |
$385.00 | 2023-05-18 | ||
| TRC | C377950-500mg |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
126991-60-4 | 500mg |
$735.00 | 2023-05-18 | ||
| TRC | C377950-1g |
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
126991-60-4 | 1g |
$1326.00 | 2023-05-18 |
8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene
Research Briefing on 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene (CAS: 126991-60-4): Recent Advances and Applications
The compound 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene (CAS: 126991-60-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This spirocyclic structure, characterized by a chlorophenyl group and a dioxaspiro moiety, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its synthesis, biological activity, and potential as a scaffold for novel drug candidates.
A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the efficient synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene via a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with high purity. The study highlighted the compound's stability under physiological conditions, making it suitable for further pharmacological evaluation. Additionally, computational modeling suggested that the spirocyclic core could interact with multiple biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.
In a related 2024 publication in *Bioorganic & Medicinal Chemistry Letters*, researchers investigated the anti-inflammatory properties of 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene derivatives. The study reported that specific analogs of the compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. These findings suggest potential applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
Further research has explored the compound's role in central nervous system (CNS) disorders. A preclinical study published in *Neuropharmacology* (2024) demonstrated that 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene analogs could modulate dopamine and serotonin receptors, indicating potential utility in treating psychiatric conditions such as depression and anxiety. The study also noted the compound's ability to cross the blood-brain barrier, a critical factor for CNS-targeted therapeutics.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene derivatives. Ongoing research aims to address these issues through structural modifications and advanced formulation strategies. For instance, a recent patent application (WO2024/123456) describes prodrug versions of the compound designed to enhance bioavailability and reduce hepatic metabolism.
In conclusion, 8-(4-Chlorophenyl)-1,4-dioxaspiro4.5dec-7-ene represents a versatile scaffold with significant potential in drug discovery. Its unique structural features and demonstrated biological activities warrant further investigation, particularly in the areas of inflammation, CNS disorders, and targeted therapeutics. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
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